(S)-N-benzyl-2-hydroxy-2-phenylacetamide
Overview
Description
(S)-N-benzyl-2-hydroxy-2-phenylacetamide is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry and Catalysis
(S)-N-benzyl-2-hydroxy-2-phenylacetamide, and its derivatives play a significant role in synthetic chemistry. Mijin et al. (2008) reported the efficient benzylation of N-phenyl-2-phenylacetamide under microwave irradiation, indicating its usefulness in enhancing reaction rates and yields in organic synthesis (Mijin et al., 2008). Similarly, the work by Wang et al. (2020) presented a nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides, producing α-substituted phenylacetamide, which is synthetically challenging via traditional methods, underlining its potential in creating complex molecular architectures (Wang et al., 2020).
Pharmacology and Medicinal Chemistry
In the realm of pharmacology and medicinal chemistry, the derivatives of this compound have been explored for their potential medicinal properties. Ertan et al. (2007) synthesized a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides and evaluated them for their antimicrobial activities, demonstrating broad-spectrum activity against various microorganisms (Ertan et al., 2007). Additionally, Bezençon et al. (2017) discovered and characterized N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives as potent, selective T-type calcium channel blockers, highlighting their potential in treating generalized epilepsies (Bezençon et al., 2017).
Phytochemical Research
Phytochemical investigations have also identified the presence and importance of this compound derivatives. Khalil (2006) reported the isolation of benzylamides, including N-benzyl-2-phenylacetamide, from the stems of Salvadora persica, indicating its natural occurrence and potential bioactivities (Khalil, 2006).
Spectroscopy and Molecular Analysis
The compound and its derivatives have also been subject to spectroscopic analysis to understand their molecular structure and properties. Klasinc et al. (2009) conducted photoelectron spectroscopy on benzene-containing amides, including N-phenylacetamide, to analyze their electronic structure and emphasize the role of the benzene ring in biological activity (Klasinc et al., 2009).
Properties
IUPAC Name |
(2S)-N-benzyl-2-hydroxy-2-phenylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-14(13-9-5-2-6-10-13)15(18)16-11-12-7-3-1-4-8-12/h1-10,14,17H,11H2,(H,16,18)/t14-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBKIPKCSOHKOQ-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)[C@H](C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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